molecular formula C12H13ClN2O3 B11085810 n-Butyl-5-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide

n-Butyl-5-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide

Cat. No.: B11085810
M. Wt: 268.69 g/mol
InChI Key: OXQGNPBXSOKJHD-UHFFFAOYSA-N
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Description

n-Butyl-5-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-5-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the n-Butyl Group: This step can involve alkylation reactions using n-butyl halides.

    Formation of the Carboxamide Group: This can be achieved through the reaction of the benzoxazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Halogen atoms like chlorine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-Butyl-5-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Lacks the n-butyl group.

    n-Butyl-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Lacks the chlorine atom.

    5-Chloro-2-oxo-1,3-benzoxazole: Lacks the carboxamide group.

Uniqueness

n-Butyl-5-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide is unique due to the presence of both the n-butyl and chlorine substituents, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

N-butyl-5-chloro-2-oxo-1,3-benzoxazole-3-carboxamide

InChI

InChI=1S/C12H13ClN2O3/c1-2-3-6-14-11(16)15-9-7-8(13)4-5-10(9)18-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,16)

InChI Key

OXQGNPBXSOKJHD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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